molecular formula C18H23N3O B14144431 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B14144431
M. Wt: 297.4 g/mol
InChI Key: UEJACGGKDILPOI-CPNJWEJPSA-N
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Description

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is an organic compound that features a combination of a tert-butylphenyl group, a methylideneamino linkage, and a methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide typically involves the condensation of 4-tert-butylbenzaldehyde with 2-(1-methylpyrrol-2-yl)acetamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-methylphenyl)acetamide
  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-chlorophenyl)acetamide
  • N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide is unique due to the presence of the methylpyrrole moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H23N3O

Molecular Weight

297.4 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C18H23N3O/c1-18(2,3)15-9-7-14(8-10-15)13-19-20-17(22)12-16-6-5-11-21(16)4/h5-11,13H,12H2,1-4H3,(H,20,22)/b19-13+

InChI Key

UEJACGGKDILPOI-CPNJWEJPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CN2C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CC2=CC=CN2C

solubility

5.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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